molecular formula C4H3BrClN3 B110590 3-Amino-4-bromo-6-chloropyridazine CAS No. 446273-59-2

3-Amino-4-bromo-6-chloropyridazine

Cat. No. B110590
M. Wt: 208.44 g/mol
InChI Key: FGOWNGCSUSKHQI-UHFFFAOYSA-N
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Patent
US08252795B2

Procedure details

To a 250 mL round-bottomed flask was added 6-chloropyridazin-3-amine (3.92 g, 30.3 mmol), sodium bicarbonate (5.08 g, 60.5 mmol) and ethanol (20 mL). To the resulting solution, bromine (1.559 mL, 30.3 mmol) was added dropwise. The resulting mixture was stirred at room temperature for 16 hours. The solution was filtered and then concentrated in vacuo. The residue was dissolved in water, and the product extracted with ethyl acetate (3 times). The organic layers were combined, dried over anhydrous sodium sulfate and concentrated in vacuo to give 1A (4.5 g, 71.3% yield). HPLC: Rt=1.25 min (Waters Sunfire C18 column (4.6×50 mm). 10-90% aqueous methanol containing 0.1% TFA, 4 min gradient, flow rate=4 mL/min, detection at 254 nm). MS (ES): m/z=207.88 [M+H]+.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.559 mL
Type
reactant
Reaction Step Two
Name
Yield
71.3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH2:8])=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].[Br:14]Br>C(O)C>[Br:14][C:4]1[CH:3]=[C:2]([Cl:1])[N:7]=[N:6][C:5]=1[NH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
3.92 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)N
Name
Quantity
5.08 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.559 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(N=NC(=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 71.3%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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